molecular formula C15H20O3 B14335186 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid CAS No. 106392-42-1

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid

Cat. No.: B14335186
CAS No.: 106392-42-1
M. Wt: 248.32 g/mol
InChI Key: ZJEXGIQYCHPQDQ-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid is a compound known for its significant role in various chemical and industrial applications. This compound is characterized by the presence of a hydroxy group and two isopropyl groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. Its unique structure contributes to its diverse reactivity and utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the desired product.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of 3-[4-Oxo-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.

    Reduction: Formation of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]propanoic acid.

    Substitution: Formation of substituted derivatives like 3-[4-Nitro-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.

Scientific Research Applications

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, 3,5-Diisopropyl-4-hydroxybenzoic acid.

    Uniqueness: The presence of the prop-2-enoic acid moiety and the specific arrangement of functional groups make it distinct in terms of reactivity and applications.

Properties

CAS No.

106392-42-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H20O3/c1-9(2)12-7-11(5-6-14(16)17)8-13(10(3)4)15(12)18/h5-10,18H,1-4H3,(H,16,17)

InChI Key

ZJEXGIQYCHPQDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=CC(=O)O

Origin of Product

United States

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